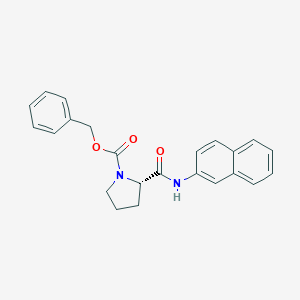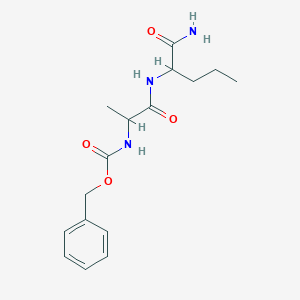
Z-Lys(Ac)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Lys(Ac)-NH2 is a chemical compound with the CAS Number: 218938-54-6 and a molecular weight of 321.38 . Its IUPAC name is benzyl (1S)-5-(acetylamino)-1-(aminocarbonyl)pentylcarbamate .
Synthesis Analysis
The synthesis of Z-Lys(Ac)-NH2 involves several steps. For instance, the Fmoc-labeled peptide substrate (Fmoc-Lys-Lys(Ac)-LeuNH2) can be synthesized by classical Fmoc solid-phase peptide synthesis . Another method involves starting with [Lys(Boc)]2 Cu, reacting it with 8-quinolinol first, and then adding benzyl N-succinimidyl carbonate, prepared in situ .Molecular Structure Analysis
The molecular structure of Z-Lys(Ac)-NH2 is represented by the linear formula C16H23N3O4 . The InChI code for this compound is 1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)/t14-/m0/s1 .Chemical Reactions Analysis
Z-Lys(Ac)-NH2 is involved in various biochemical reactions. For instance, it is used in in vitro assays to detect Histone Deacetylase (HDAC) activity . HDACs are enzymes that play a key role in the regulation of numerous genes and proteins by controlling the reversible acetylation status of the 3-amino groups of lysine residues .Applications De Recherche Scientifique
Biomedical Applications and Materials Science
Synthesis of Biodegradable Polymers
A study by Deng et al. (2009) focused on creating a new family of biodegradable poly(ester amide)s (PEAs) with pendant amine groups using L-phenylalanine and L-lysine. These PEAs, derived from Z-Lys(Ac)-NH2, have potential applications in the biomedical and pharmacological fields, particularly due to their ability to support cellular proliferation better than traditional materials (Deng, Wu, Reinhart-King, & Chu, 2009).
Protein Conjugation
The incorporation of a doubly functionalized synthetic amino acid, derived from Z-Lys(Ac)-NH2, into proteins for creating chemical and light-induced conjugates was explored by Yamaguchi et al. (2016). This approach allows for versatile protein conjugation, which could be beneficial in developing targeted therapies and diagnostics (Yamaguchi et al., 2016).
Antimicrobial Peptides
Development of Antimicrobial Peptides
Research by Misawa et al. (2017) highlighted the design of lysine-based amphipathic nonapeptides that form stable α-helical structures and exhibit strong activity against Gram-negative bacteria. These peptides include modifications of the Z-Lys(Ac)-NH2 structure, showcasing their potential in developing new antimicrobial agents (Misawa et al., 2017).
Environmental Applications
Adsorbent for Ammonia-Nitrogen Removal
A novel mesoporous zeolite-activated carbon composite (Z-AC), which could be related to the structure or chemical functionality akin to Z-Lys(Ac)-NH2, demonstrated effective adsorption capacities for ammonia-nitrogen and methylene blue from aqueous solutions. This indicates its potential for environmental cleanup and water treatment applications (Wang et al., 2018).
Fluorescence Detection of Amino Acids
The role of metal–organic frameworks (MOFs) in detecting amino acids like lysine in aqueous media was investigated by Dong et al. (2020). Although indirectly related to Z-Lys(Ac)-NH2, this study highlights the chemical's relevance in developing sensitive and selective sensors for biological molecules (Dong et al., 2020).
Propriétés
IUPAC Name |
benzyl N-[(2S)-6-acetamido-1-amino-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12(20)18-10-6-5-9-14(15(17)21)19-16(22)23-11-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-11H2,1H3,(H2,17,21)(H,18,20)(H,19,22)/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZAFYSRHSRTDI-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Lys(Ac)-NH2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



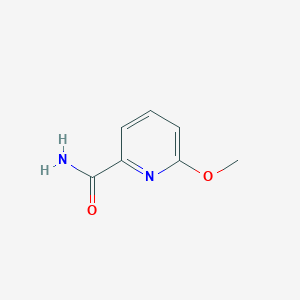

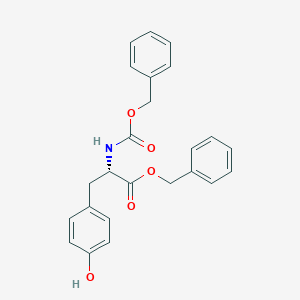
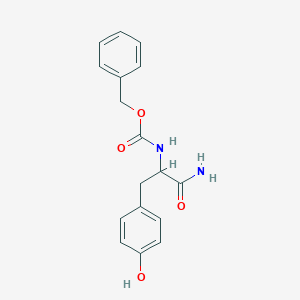
![benzyl N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B554265.png)
![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)

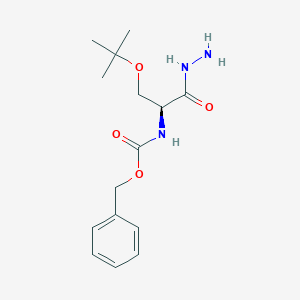

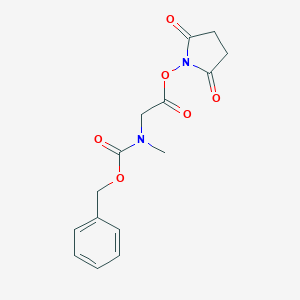
![glycine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B554275.png)
